![molecular formula C21H20N2 B12503482 N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine](/img/structure/B12503482.png)
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a naphthalene moiety through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with naphthalen-1-amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of the naphthalene moiety.
Naphthalen-1-amine: Lacks the pyrrolidine and phenyl groups.
Pyrrolidine derivatives: Various compounds with the pyrrolidine ring but different substituents.
Uniqueness
N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}naphthalen-1-amine is unique due to its combination of the pyrrolidine ring, phenyl group, and naphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C21H20N2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-1-(4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C21H20N2/c1-2-8-20-18(6-1)7-5-9-21(20)22-16-17-10-12-19(13-11-17)23-14-3-4-15-23/h1-2,5-13,16H,3-4,14-15H2 |
Clave InChI |
SOWQCLXOHMSTGD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503406.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
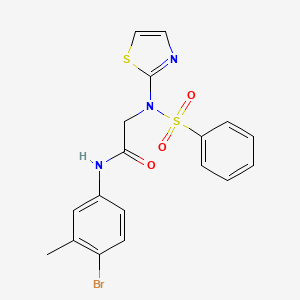
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
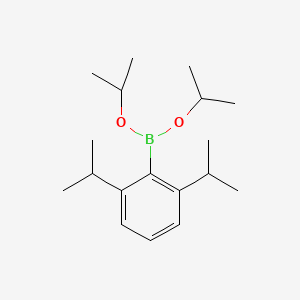
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
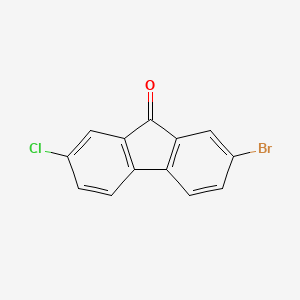
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)
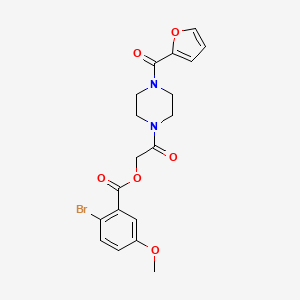
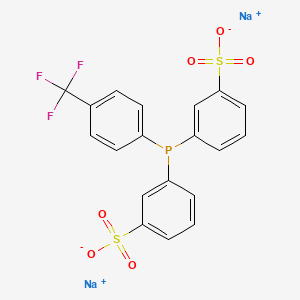
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)
![4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)

